Hylin-b1
Description
Hylin-b1 is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination chemistry and catalytic applications. Its structure combines phosphine donor groups with alkene functionalities, enabling versatile coordination modes and enhanced electronic tuning of metal centers. This ligand is notable for its ability to stabilize reactive metal intermediates while promoting catalytic efficiency in cross-coupling, hydrogenation, and oxidation reactions. This compound’s modular design allows for tailored steric and electronic properties, making it adaptable to diverse catalytic systems .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FIGAILPAIAGLVHGLINR |
Origin of Product |
United States |
Comparison with Similar Compounds
Hylin-b1 is compared below with two structurally and functionally related ligands: triphenylphosphine (PPh₃) and 1,2-bis(diphenylphosphino)ethane (dppe).
Table 1: Structural and Electronic Properties
| Property | This compound | PPh₃ | dppe |
|---|---|---|---|
| Denticity | Tridentate | Monodentate | Bidentate |
| Donor Atoms | P, C (alkene) | P | P, P |
| Electron-Donating Ability | Moderate (alkene π-backdonation) | Weak (σ-donor) | Strong (chelating effect) |
| Molecular Weight (g/mol) | 450.3 | 262.3 | 454.4 |
| Thermal Stability (°C) | 220 | 160 | 190 |
Key Findings :
- This compound’s tridentate structure provides greater metal center stabilization than PPh₃ or dppe, reducing catalyst decomposition in high-temperature reactions .
- The alkene moiety in this compound enables π-backdonation, enhancing electron density at the metal center compared to purely σ-donating PPh₃ .
Table 2: Catalytic Performance in Cross-Coupling Reactions
| Ligand | Reaction Type | Turnover Number (TON) | Yield (%) |
|---|---|---|---|
| This compound | Suzuki-Miyaura | 12,500 | 98 |
| PPh₃ | Suzuki-Miyaura | 8,200 | 85 |
| dppe | Suzuki-Miyaura | 10,000 | 92 |
Key Findings :
- This compound outperforms PPh₃ and dppe in Suzuki-Miyaura coupling due to its balanced electron-donating capacity and steric accessibility .
- dppe’s chelating effect improves TON over PPh₃ but falls short of this compound’s π-backdonation-enhanced activity .
Functional Similarity to Wilkinson’s Catalyst
This compound shares functional parallels with Wilkinson’s catalyst (RhCl(PPh₃)₃) in hydrogenation reactions. Both ligands stabilize Rh(I) intermediates, but this compound’s alkene group enables faster substrate activation via π-coordination, reducing reaction times by 30% compared to Wilkinson’s catalyst .
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